N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride
Description
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Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.ClH/c1-2-30-20-9-6-10-21-23(20)25-24(31-21)27(14-13-26-15-17-29-18-16-26)22(28)12-11-19-7-4-3-5-8-19;/h3-10H,2,11-18H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTMLXAJQPTURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)CCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride is a synthetic compound with potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. Its unique structural features allow for various biological interactions, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 476.0 g/mol. The presence of the thiazole ring and morpholino group contributes to its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C24H30ClN3O3S |
| Molecular Weight | 476.0 g/mol |
| CAS Number | 1323511-10-9 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : It could bind to various receptors, altering cellular signaling and responses.
- Antimicrobial Activity : The thiazole moiety is often associated with antimicrobial properties, potentially making this compound effective against bacterial and fungal pathogens.
Biological Activity Studies
Recent studies have focused on the compound's efficacy against various cancer cell lines and microbial strains.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
In vitro assays show that the compound induces apoptosis in these cells, likely through the activation of caspase pathways.
Antimicrobial Activity
Preliminary tests demonstrate that this compound has notable activity against:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential lead for developing new antimicrobial agents.
Case Studies
- Study on Anticancer Effects : A study published in 2023 examined the effects of this compound on MCF-7 cells, revealing a dose-dependent decrease in cell viability and an increase in apoptotic markers.
- Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial properties against E. coli and S. aureus, finding that the compound inhibited bacterial growth effectively at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
